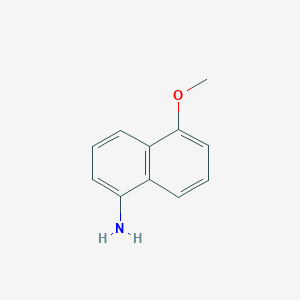

![molecular formula C8H7N3O2 B3031766 8-Methyl-3-nitroimidazo[1,2-a]pyridine CAS No. 67625-32-5](/img/structure/B3031766.png)

8-Methyl-3-nitroimidazo[1,2-a]pyridine

Descripción general

Descripción

The compound 8-Methyl-3-nitroimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine family, which is a class of heterocyclic aromatic organic compounds. These compounds have been the subject of various synthetic strategies due to their potential applications in medicinal chemistry and as building blocks for more complex molecules .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been explored through different methods. For instance, a linear cyclisation approach was used to synthesize pyridinoimidazo[1,2-a]pyridine from 2-amino-4-methyl-5-nitropyridine using dimethylformamide dimethylacetal (DMFDMA) as a functionalisation agent . Another study reported the synthesis of 8-fluoroimidazo[1,2-a]pyridine, which is a physicochemical mimic of imidazo[1,2-a]pyrimidine, and its application as a bioisosteric replacement in GABA A receptor modulators . Additionally, the synthesis of 1H-imidazo[1,2-a]pyrazolo[3,4-c]pyridines was achieved through the reaction of nitrosyl chloride with acetamido derivatives of imidazo[1,2-a]pyridine, followed by a Gomberg-Bachman reaction and Dimroth rearrangement . Furthermore, functionalization strategies for 2-chloro-3-nitroimidazo[1,2-a]pyridine have been developed, including Suzuki–Miyaura cross-coupling and nucleophilic aromatic substitutions to expand the structural diversity of the imidazo[1,2-a]pyridines .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. This structure has been further modified in various studies to produce different derivatives. For example, the synthesis of 3-Nitrosoimidazo[1,2-a]pyridine derivatives involved the introduction of aryl or heteroaryl groups at the 2-position of the core structure . The structural variations in these compounds can significantly influence their physicochemical properties and biological activities.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives undergo a variety of chemical reactions, which are essential for their functionalization and application in drug design. The Suzuki–Miyaura cross-coupling reaction has been used to arylate the 2-position of 2-chloro-3-nitroimidazo[1,2-a]pyridine, followed by reduction of the nitro group to an amine, allowing for further derivatization . The Gomberg-Bachman reaction and Dimroth rearrangement are also notable reactions that have been employed in the synthesis of imidazo[1,2-a]pyrazolo[3,4-c]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure and the substituents present on the core ring system. For instance, the introduction of a fluoro group at the 8-position of imidazo[1,2-a]pyridine has been shown to mimic the physicochemical properties of imidazo[1,2-a]pyrimidine, which is important for the design of allosteric modulators of the GABA A receptor . The nitroso group in 3-nitrosoimidazo[1,2-a]pyridine derivatives, while not showing activity against HIV-1 or HIV-2, represents a chemical functionality that could be explored for other potential biological activities .

Aplicaciones Científicas De Investigación

Synthesis and Properties

- Novel Fused Triazines Synthesis : The imidazo[1,2-a]pyridine system, specifically ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate, has been explored as a building block for creating fused triazines, demonstrating potential biological activity. These synthesized compounds include 3-amino-2-carboxamidoimidazo[1,2-a]pyridine derivatives (H. Zamora et al., 2004).

- Haloimidazo[4,5-c]pyridin-2-ones : The reactivity of the nitro group in 4-nitroimidazo[4,5-c]pyridin-2-ones was investigated, revealing the potential for replacing this group with halides under certain conditions. This study enhances understanding of the chemical properties of similar compounds (Y. M. Yutilov et al., 1994).

Functionalization and Diversity

- Versatile Reactions and Structural Diversity : Research on 2-chloro-3-nitroimidazo[1,2-a]pyridine demonstrates alternative strategies for functionalizing this compound, leading to a range of diverse products. This study highlights the importance of the nitro group in facilitating chemical reactions and expanding structural diversity (M. Bazin et al., 2013).

- SRN1 Reactions for New Derivatives : The SRN1 (Single Electron Transfer Living Radical Polymerization) reaction has been applied to 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, demonstrating the reactivity of different electrophile halides and leading to the synthesis of new derivatives (P. Vanelle et al., 2008).

Structural and Charge Analysis

- Crystal Structures and Charge Distributions : The study of 2-phenylimidazo[1,2-a]pyridine and its salts provided insights into the structural and electron density changes caused by the insertion of a nitro group. This research is crucial for understanding the molecular geometry and charge distribution in related compounds (V. Tafeenko et al., 1996).

Biological Applications

- Antiproliferative Activity against Cancer Cells : The synthesis and screening of new compounds from the imidazo[1,2-a]pyridine family, specifically targeting the construction of a 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbone, led to the identification of compounds with significant antiproliferative activity. This discovery is particularly relevant in the context of cancer research (Kena Zhang et al., 2019).

Environmental Applications

- Degradation of Novel Insecticides : Research on the microbial degradation of a novel insecticide involving imidazo[1,2-α-]-pyridine derivatives by Sphingobacterium sp. P1-3 demonstrates significant degradation potential. This study is critical for understanding the environmental impact and biodegradation processes of such compounds (Z. Cai et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

8-methyl-3-nitroimidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-6-3-2-4-10-7(11(12)13)5-9-8(6)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWRDQNPSCWDQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40316596 | |

| Record name | 8-methyl-3-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40316596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67625-32-5 | |

| Record name | NSC305203 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-methyl-3-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40316596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid](/img/structure/B3031688.png)

![Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3031700.png)